Ivaltinostat formic
Description
Classification and Structural Diversity of Histone Deacetylase Inhibitors
Histone deacetylase inhibitors are a structurally diverse group of small molecules that have been a major focus of drug development. nih.govnih.gov They are generally classified based on their chemical structure and their selectivity for different HDAC isoforms. The major classes include hydroxamic acids, cyclic peptides, aliphatic acids, and benzamides. nih.gov
The 18 known human HDAC enzymes are categorized into four classes based on their homology to yeast HDACs. nih.govnih.gov Classes I, II, and IV are zinc-dependent enzymes and are the primary targets of most clinically investigated HDAC inhibitors. nih.govwikipedia.org Class III HDACs, also known as sirtuins, are NAD+-dependent and are not inhibited by classical HDACis. nih.govwikipedia.org
| HDAC Class | Members | Cellular Localization | Homology |
| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Primarily nucleus | Yeast Rpd3 |
| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Shuttle between nucleus and cytoplasm | Yeast Hda1 |
| Class IIb | HDAC6, HDAC10 | Primarily cytoplasm | Yeast Hda1 |
| Class IV | HDAC11 | - | - |
This table summarizes the classification of zinc-dependent human histone deacetylases. nih.govnih.govwikipedia.orgnih.gov
Pan-HDAC inhibitors are compounds that non-selectively inhibit multiple HDAC isoforms across different classes. nih.govnih.gov These inhibitors, such as Vorinostat (B1683920) and Panobinostat, have demonstrated broad anticancer activity in both preclinical and clinical studies. wikipedia.orgahajournals.org By inhibiting a wide range of HDACs, these agents can induce widespread changes in gene expression, leading to various cellular outcomes including cell cycle arrest, differentiation, and apoptosis. wikipedia.org The broad activity of pan-HDAC inhibitors can also lead to off-target effects and associated toxicities. youtube.com
To improve therapeutic efficacy and reduce side effects, significant research has focused on the development of isoform-selective HDAC inhibitors. nih.govnih.gov These compounds are designed to target specific HDAC enzymes that are known to be dysregulated in particular diseases. nih.gov The rationale behind this approach is that targeting a specific HDAC isoform or a small subset of isoforms may provide a more precise and less toxic therapeutic intervention compared to pan-HDAC inhibition. nih.govyoutube.com Examples of isoform-selective inhibitors include those targeting specific Class I HDACs or the cytoplasmic HDAC6. nih.govahajournals.org
Genesis and Research Significance of Ivaltinostat (B1672703) (Formic)
Ivaltinostat (formic), also known as CG200745, is a novel, intravenous, hydroxamate-based pan-HDAC inhibitor. nih.gov Its development was driven by the need for new therapeutic agents that can overcome resistance to existing cancer therapies. nih.gov As a pan-HDAC inhibitor, ivaltinostat possesses a hydroxamic acid moiety that chelates the zinc ion in the active site of HDAC enzymes, thereby inhibiting their catalytic activity. cancer.govmedchemexpress.com
The research significance of ivaltinostat lies in its potential to modulate the epigenetic landscape of cancer cells, leading to the re-expression of silenced tumor suppressor genes and the induction of antitumor effects. cancer.govtargetedonc.com Preclinical studies have shown that ivaltinostat can inhibit the growth of various cancer cell lines, including those resistant to standard chemotherapies. medchemexpress.comnih.gov Specifically, it has been shown to induce the acetylation of histones H3 and H4, as well as non-histone proteins like tubulin. medchemexpress.com Furthermore, ivaltinostat can induce the accumulation of the tumor suppressor protein p53 and promote p53-dependent gene transcription. medchemexpress.com
Clinical research has explored the potential of ivaltinostat in combination with other anticancer agents. For instance, a phase I/II study investigated ivaltinostat in combination with gemcitabine (B846) and erlotinib (B232) for patients with advanced pancreatic adenocarcinoma. nih.govnih.gov The findings from such studies are crucial in defining the therapeutic role of ivaltinostat in oncology. The U.S. Food and Drug Administration (FDA) has granted ivaltinostat an orphan drug designation for pancreatic adenocarcinoma, highlighting its potential in treating this aggressive disease. targetedonc.comtargetedonc.com Ongoing clinical trials continue to evaluate the efficacy of ivaltinostat in combination with other chemotherapies, such as capecitabine (B1668275), for metastatic pancreatic cancer. targetedonc.comlarvol.com
Detailed Research Findings on Ivaltinostat
| Study Type | Cancer Type | Key Findings | Reference |
| In Vitro | Prostate Cancer (LNCaP, DU145, PC3 cells) | Inhibited cell growth and induced apoptosis. | medchemexpress.com |
| In Vitro | Cholangiocarcinoma (SNU-1196, SNU-1196/GR, SNU-308 cells) | Inhibited cell proliferation with IC50 values of 0.63, 0.93, and 1.80 µM, respectively. | medchemexpress.com |
| In Vitro | Lung Cancer (Calu6 cells) | Reduced cell proliferation and caused cell cycle arrest in the G2/M phase. Increased acetylation of histones H3 and H4. | medchemexpress.com |
| In Vitro/In Vivo | Pancreatic Cancer | Inhibited pancreatic cancer cell growth and enhanced chemosensitivity to gemcitabine. Exerted a synergistic anticancer effect with gemcitabine/erlotinib. | nih.gov |
| Phase I/II Clinical Trial | Advanced Pancreatic Adenocarcinoma | In combination with gemcitabine and erlotinib, showed an objective response rate (ORR) of 25.0% and a disease control rate (DCR) of 93.8% in evaluated patients. | nih.govnih.govresearchgate.net |
| Phase Ib Clinical Trial | Metastatic Pancreatic Adenocarcinoma | In combination with capecitabine, demonstrated that 65% of patients had stable disease or no evidence of disease. | larvol.com |
This table presents a summary of key research findings for ivaltinostat across different cancer types and study models.
Historical Context of Ivaltinostat Discovery (e.g., as CG-200745)
Ivaltinostat was first identified as CG-200745. nih.gov It emerged from research efforts focused on discovering novel HDAC inhibitors with potent anti-tumor activities. Early studies investigated its effects on various cancer cell lines, revealing its ability to induce cell death and inhibit tumor growth. nih.govmedchemexpress.com The initial research highlighted its potential as a therapeutic agent, leading to further preclinical and clinical investigations. nih.gov
Rationale for Ivaltinostat as a Hydroxamate-Based Pan-HDAC Inhibitor
The chemical structure of Ivaltinostat is key to its function. It is a hydroxamate-based inhibitor, featuring a hydroxamic acid moiety. medchemexpress.com This chemical group is critical for its mechanism of action, as it binds to the zinc ion located in the catalytic pocket of HDAC enzymes, thereby blocking their activity. medchemexpress.commdpi.com
The decision to design Ivaltinostat as a "pan-HDAC inhibitor" was a strategic one. HDAC enzymes are a family of proteins with various members, and different types of cancer may rely on different HDACs for their growth and survival. A pan-inhibitor, which targets multiple HDACs, has the potential to be effective against a wider range of cancers. nih.govmedchemexpress.com This broad-spectrum activity is a key aspect of the rationale behind its development.
Research Trajectory and Evolution of Ivaltinostat Studies
The research on Ivaltinostat has progressed from early preclinical studies to clinical trials. Initially, research focused on its mechanism of action, demonstrating its ability to increase the acetylation of histones and other proteins involved in gene regulation, such as p53. nih.govmedchemexpress.com Studies showed that Ivaltinostat could induce the expression of p53 target genes, which play a crucial role in controlling cell growth and division. nih.gov
Subsequent research has explored the therapeutic potential of Ivaltinostat in various cancers, including prostate cancer, non-small cell lung cancer, cholangiocarcinoma, and pancreatic cancer. nih.gov Preclinical models have shown that Ivaltinostat can reduce tumor growth and act synergistically with other chemotherapy drugs. targetedonc.comtargetedonc.com
Clinical trials have been a significant part of Ivaltinostat's research trajectory. A first-in-human study established that it could be safely administered at effective doses. nih.gov More recent Phase I and II clinical trials have investigated Ivaltinostat in combination with other cancer drugs for the treatment of advanced pancreatic cancer. nih.govwithpower.comnih.gov These trials have provided valuable data on its efficacy and have helped to determine the optimal way to use it in a clinical setting. nih.govclinicaltrials.govucsf.edu
The evolution of Ivaltinostat research reflects a common path in drug development, from understanding the basic science to evaluating its real-world application in patients. The ongoing research continues to explore its full potential as a cancer therapy. targetedonc.comtargetedonc.com
Interactive Data Tables
Ivaltinostat (CG-200745) Preclinical Research Findings
| Cell Line | Cancer Type | Key Findings | Reference |
| RKO | Colon Cancer | Induced clonogenic cell death, greater effect in cells with wild-type p53. | nih.gov |
| PC-3 | Prostate Cancer | Cytotoxic, increased acetylation of p53. | nih.gov |
| LNCaP, DU145 | Prostate Cancer | Inhibited cell growth. | medchemexpress.com |
| SNU-1196, SNU-308 | Cholangiocarcinoma | Inhibited cell proliferation. | medchemexpress.com |
| Calu6 | Non-small Cell Lung Cancer | Reduced cell proliferation and induced G2/M phase cell cycle arrest. | medchemexpress.com |
Ivaltinostat Clinical Trial Overview
| Trial Phase | Cancer Type | Combination Therapy | Key Outcomes | Reference |
| Phase I/II | Pancreatic Ductal Adenocarcinoma | Gemcitabine and Erlotinib | Determined Maximum Tolerated Dose (MTD); showed promising objective response rate and disease control rate. | nih.govnih.gov |
| Phase Ib/II | Metastatic Pancreatic Adenocarcinoma | Capecitabine | To assess efficacy, safety, and tolerability of the combination. | targetedonc.comclinicaltrials.govucsf.edu |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-N-[3-(dimethylamino)propyl]-N'-hydroxy-2-(naphthalen-1-yloxymethyl)oct-2-enediamide;formic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4.CH2O2/c1-27(2)17-9-16-25-24(29)20(11-4-3-5-15-23(28)26-30)18-31-22-14-8-12-19-10-6-7-13-21(19)22;2-1-3/h6-8,10-14,30H,3-5,9,15-18H2,1-2H3,(H,25,29)(H,26,28);1H,(H,2,3)/b20-11+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXVTHBGCTTXEI-DOELHFPHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=CCCCCC(=O)NO)COC1=CC=CC2=CC=CC=C21.C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCNC(=O)/C(=C/CCCCC(=O)NO)/COC1=CC=CC2=CC=CC=C21.C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Ivaltinostat Formic
Histone Deacetylase (HDAC) Inhibition Profile
Ivaltinostat's primary molecular function is the inhibition of histone deacetylase enzymes. ontosight.ai This inhibition is non-selective, affecting a broad range of HDAC isoforms, and occurs through a specific interaction within the enzyme's active site.
Pan-Inhibitory Activity Across HDAC Isoforms
Ivaltinostat (B1672703) is characterized as a pan-HDAC inhibitor, meaning it broadly targets multiple HDAC enzymes rather than a single isoform. ontosight.aimedchemexpress.commedchemexpress.commedkoo.com It is a hydroxamate-based pan-HDAC inhibitor, similar in its broad activity to other approved HDAC inhibitors like vorinostat (B1683920) and belinostat. medkoo.comnih.govresearchgate.net This widespread inhibition affects enzymes responsible for removing acetyl groups from histone proteins, thereby altering gene expression patterns. ontosight.ai Studies have noted its inhibitory effects on both Class I and Class II HDACs. nih.govnih.gov
Interaction with Zinc at the Catalytic Pocket
The chemical structure of Ivaltinostat contains a hydroxamic acid moiety, which is crucial for its inhibitory function. medchemexpress.commedchemexpress.commedkoo.com This functional group directly interacts with and binds to the zinc ion located at the bottom of the catalytic pocket of the HDAC enzyme. medchemexpress.commedchemexpress.commedkoo.comtargetmol.comresearchgate.net This binding action blocks the active site of the enzyme, preventing it from deacetylating its target proteins. nih.gov
Inhibition of Histone Deacetylation: Specificity for Histone H3 and Tubulin
As a consequence of its HDAC inhibition, Ivaltinostat prevents the deacetylation of both histone and non-histone proteins. medchemexpress.commedchemexpress.commedkoo.com Research has specifically demonstrated that Ivaltinostat inhibits the deacetylation of histone H3 and tubulin. medchemexpress.commedchemexpress.commedkoo.comtargetmol.comresearchgate.netmedchemexpress.com The level of inhibition of histone H3 and tubulin deacetylation by Ivaltinostat has been shown to be comparable to that of vorinostat and belinostat. medkoo.comresearchgate.net In colon cancer cell lines, Ivaltinostat was found to be significantly more potent than vorinostat in promoting the acetylation of histone H3. researchgate.net
Treatment of cancer cells with Ivaltinostat leads to a time-dependent increase in the acetylation of histones H3 and H4. medchemexpress.commedchemexpress.comcnreagent.comanjiechem.com In studies using Calu6 non-small cell lung cancer cells, Ivaltinostat treatment resulted in a significant, time-dependent accumulation of acetylated histone H3 and H4 at various sites, with effects observed for up to 24 hours. medchemexpress.commedchemexpress.comtargetmol.com
Table 1: Effect of Ivaltinostat on Histone Acetylation in Calu6 Cells
| Parameter | Condition | Observation | Source(s) |
| Cell Line | Calu6 (Non-small cell lung cancer) | medchemexpress.commedchemexpress.comtargetmol.com | |
| Compound | Ivaltinostat | medchemexpress.commedchemexpress.comtargetmol.com | |
| Concentration | 0-10 µM | medchemexpress.commedchemexpress.comtargetmol.com | |
| Duration | 1-24 hours | medchemexpress.commedchemexpress.comtargetmol.com | |
| Effect | Acetylation of Histone H3 and H4 | Significantly increased in a time-dependent manner | medchemexpress.commedchemexpress.comtargetmol.com |
Regulation of Key Cellular Signaling Pathways
Beyond its direct effects on histone acetylation, Ivaltinostat influences critical cellular signaling pathways that control cell fate, notably the p53 tumor suppressor pathway.
Modulation of p53 Pathway Components
Ivaltinostat has been shown to modulate the p53 signaling pathway, a key regulator of cell cycle arrest and apoptosis. cancer.gov The compound induces the accumulation of the p53 protein and enhances its acetylation. medchemexpress.commedchemexpress.comnih.govcancer.gov This activated p53 then promotes the transcription of its target genes. medchemexpress.commedchemexpress.comtargetmol.comtargetmol.com Consequently, there is an enhanced expression of downstream proteins such as p21 (also known as Waf1/Cip1), a cell cycle inhibitor, and MDM2, which is involved in a negative feedback loop with p53. medchemexpress.commedchemexpress.comtargetmol.comtargetmol.comnih.gov The modulation of p53 acetylation by Ivaltinostat is linked to the induction of cell death in cancer cells. medchemexpress.comnih.govresearchgate.net
Table 2: Ivaltinostat's Modulation of the p53 Pathway
| Pathway Component | Effect of Ivaltinostat | Downstream Consequence | Source(s) |
| p53 | Induces accumulation and acetylation | Promotes p53-dependent transactivation | medchemexpress.commedchemexpress.comnih.govcancer.gov |
| p21 (Waf1/Cip1) | Enhances expression | Contributes to cell cycle arrest | medchemexpress.commedchemexpress.comtargetmol.comtargetmol.comnih.gov |
| MDM2 | Enhances expression | Part of a p53-mediated feedback loop | medchemexpress.commedchemexpress.comtargetmol.comtargetmol.comnih.gov |
Induction of p53 Accumulation
A primary mechanism of ivaltinostat is the induction of p53 accumulation. targetmol.commedchemexpress.comcancer.govtargetmol.cnbiotechhubafrica.co.za As an HDAC inhibitor, ivaltinostat enhances the acetylation of the p53 tumor suppressor gene. cancer.gov This acetylation event is crucial as it leads to the stabilization and accumulation of the p53 protein within the cell. cancer.govtargetmol.com
Promotion of p53-Dependent Transactivation
Beyond simply increasing p53 levels, ivaltinostat also promotes p53-dependent transactivation. targetmol.commedchemexpress.commedchemexpress.comtargetmol.cnbiotechhubafrica.co.zamedchemexpress.eu This means that it enhances the ability of the accumulated p53 to act as a transcription factor, binding to DNA and activating the expression of its target genes. nih.gov This heightened transcriptional activity is a key step in initiating the cellular responses that p53 governs, such as cell cycle arrest and apoptosis. cancer.gov
Enhanced Expression of MDM2 and p21 (Waf1/Cip1) Proteins
The enhanced p53 activity driven by ivaltinostat leads to the increased expression of its downstream target proteins, notably MDM2 and p21 (also known as Waf1/Cip1). targetmol.commedchemexpress.commedchemexpress.comtargetmol.com The p21 protein is a potent cyclin-dependent kinase inhibitor that can halt the cell cycle, preventing the proliferation of damaged or cancerous cells. The increased expression of MDM2, a negative regulator of p53, is part of a feedback loop.
Epigenetic Remodeling and Gene Re-expression
Ivaltinostat's function as an HDAC inhibitor places it at the heart of epigenetic regulation. targetedonc.com By altering the chromatin structure, it can influence gene expression on a broader scale.
Increased DNA Accessibility for Transcription
HDACs work by removing acetyl groups from histones, leading to a more compact chromatin structure that restricts the access of transcription machinery to the DNA. ontosight.aitargetedonc.com Ivaltinostat inhibits this process, resulting in the accumulation of acetylated histones. ontosight.aimedchemexpress.comtargetmol.com This histone hyperacetylation leads to a more relaxed and open chromatin conformation, making the DNA more accessible for transcription. targetedonc.comtargetedonc.com
Reactivation of Suppressed Genes
A significant consequence of this increased DNA accessibility is the reactivation of tumor suppressor genes that were epigenetically silenced in cancer cells. targetedonc.comtargetedonc.com By inhibiting HDACs, ivaltinostat can effectively reverse this silencing, allowing these crucial genes to be expressed again and to exert their tumor-suppressing functions. targetedonc.commdpi.com
Influence on Apoptotic Pathways
Induction of Apoptosis
Ivaltinostat has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. medchemexpress.com A primary mechanism for this is through the modulation of the p53 tumor suppressor pathway. cancer.gov Research indicates that Ivaltinostat enhances the acetylation of p53, leading to an accumulation of the p53 protein. cancer.gov This accumulation promotes p53-dependent transactivation of target genes, which in turn initiates the apoptotic cascade. medchemexpress.comcancer.gov
Furthermore, Ivaltinostat's pro-apoptotic activity is associated with the upregulation of key proteins involved in the cell death process. Studies in pancreatic cancer models have shown that Ivaltinostat treatment leads to an increased expression of apoptotic proteins. nih.gov Specifically, it has been observed to upregulate the pro-apoptotic protein BAX, which plays a crucial role in the intrinsic apoptotic pathway. wjgnet.com The compound also enhances the expression of the p21 protein, a downstream target of p53 that can contribute to both cell cycle arrest and apoptosis. medchemexpress.comwjgnet.com By altering the balance of pro- and anti-apoptotic proteins, Ivaltinostat effectively triggers the self-destruction of cancer cells.
| Mechanism | Key Protein(s) Affected | Effect | Reference |
| p53 Pathway Modulation | p53 | Increased acetylation and accumulation | medchemexpress.comcancer.gov |
| Upregulation of Pro-Apoptotic Proteins | BAX, p21 | Increased expression | wjgnet.com |
| General Apoptotic Induction | Apoptotic Proteins | Increased expression | nih.gov |
Activation of Caspases (e.g., Caspase-9, -3, -8)
A critical step in the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases. Ivaltinostat treatment has been shown to directly trigger the activation of these key apoptotic enzymes. medchemexpress.com Laboratory studies on prostate cancer cells demonstrated that Ivaltinostat activates initiator and executioner caspases. medchemexpress.com
Specifically, treatment with Ivaltinostat at concentrations of 1 and 10 μM for 24 to 48 hours resulted in the activation of caspase-9, an initiator caspase central to the intrinsic apoptotic pathway. medchemexpress.com Concurrently, the compound activated caspase-8, the primary initiator caspase of the extrinsic pathway. medchemexpress.com The activation of these initiator caspases converges on the activation of caspase-3, a key executioner caspase responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. medchemexpress.com
| Cell Line | Ivaltinostat Concentration (µM) | Duration (hours) | Activated Caspases | Reference |
| Prostate Cancer Cells | 1, 10 | 24, 48 | Caspase-9, Caspase-3, Caspase-8 | medchemexpress.com |
Interaction with miRNA-Mediated Regulation (e.g., Hippo Pathway)
Ivaltinostat's anti-tumor activity is also mediated through its influence on non-coding RNAs, particularly microRNAs (miRNAs), which regulate gene expression. nih.gov Research has specifically implicated Ivaltinostat in modulating the Hippo signaling pathway through miRNAs. nih.gov The Hippo pathway is a crucial signaling cascade that controls organ size by regulating cell proliferation, apoptosis, and tissue homeostasis. nih.govunibo.it Dysregulation of this pathway, particularly the hyperactivity of its downstream effectors YAP and TAZ, is linked to uncontrolled cell proliferation and cancer development. nih.gov
The core of the Hippo pathway involves a kinase cascade where MST1/2 and LATS1/2 phosphorylate and inhibit the transcriptional co-activators YAP and TAZ. frontiersin.org Ivaltinostat has been shown to exert its anti-cancer effects via miRNAs that target this pathway, thereby influencing tumor growth. nih.gov While the specific miRNAs directly modulated by Ivaltinostat are a subject of ongoing research, other studies have identified miRNAs such as miR-10b and miR-221 as regulators of the Hippo pathway, often by targeting the LATS1/2 kinases. unibo.itfrontiersin.org This interaction highlights a sophisticated layer of gene regulation in Ivaltinostat's mechanism of action, connecting epigenetic modification to crucial cancer-related signaling pathways.
Preclinical Pharmacodynamics of Ivaltinostat Formic
Cellular Responses in In Vitro Models
Ivaltinostat (B1672703) has been the subject of preclinical studies to evaluate its efficacy as a potential anticancer agent. These in vitro studies have provided valuable insights into its mechanisms of action at the cellular level.
Cell Proliferation Inhibition in Cancer Cell Lines
A significant aspect of Ivaltinostat's preclinical evaluation has been its ability to inhibit the proliferation of various cancer cell lines.
Studies have shown that Ivaltinostat has anti-tumor effects in prostate cancer. nih.gov The androgen-sensitive LNCaP and the androgen-insensitive DU145 and PC3 cell lines are commonly used models in prostate cancer research. nih.govnih.gov Research indicates that highly invasive androgen-independent cell lines like PC3 and DU145 exhibit higher levels of Wnt/β-catenin signaling compared to the less invasive androgen-dependent LNCaP cells. nih.gov
| Prostate Cancer Cell Line | Androgen Sensitivity | Origin |
|---|---|---|
| LNCaP | Sensitive | Lymph Node Metastasis |
| DU145 | Insensitive | Brain Metastasis |
| PC3 | Insensitive | Bone Metastasis |
Ivaltinostat has also shown anticancer effects in non-small cell lung cancer (NSCLC). nih.gov The Calu6 cell line is a model used in lung cancer research. nih.gov
Ivaltinostat has demonstrated anti-tumor effects in cholangiocarcinoma cell lines. nih.gov Specifically, treatment with Ivaltinostat inhibited the proliferation of SNU-1196, SNU-1196/GR (a gemcitabine-resistant line), and SNU-308 cells. nih.govcellosaurus.org The half-maximal inhibitory concentration (IC50) values were determined to be 0.63 µM for SNU-1196, 0.93 µM for SNU-1196/GR, and 1.80 µM for SNU-308 cells. nih.gov These findings suggest that Ivaltinostat is more potent than other HDAC inhibitors like vorinostat (B1683920) and entinostat (B1683978) in these cell lines. nih.gov
| Cholangiocarcinoma Cell Line | Ivaltinostat IC50 (µM) |
|---|---|
| SNU-1196 | 0.63 |
| SNU-1196/GR | 0.93 |
| SNU-308 | 1.80 |
Cell Cycle Perturbation Analysis (e.g., Sub-G1 population increase)
A key mechanism of Ivaltinostat's anticancer activity involves the perturbation of the cell cycle. An increase in the sub-G1 cell population is indicative of apoptosis, or programmed cell death. researchgate.netbbrc.in Studies have shown that treatment with certain anticancer agents can lead to cell cycle arrest in the sub-G1 phase. nih.gov
Protein Acetylation Dynamics in Cellular Systems
Ivaltinostat functions as a pan-HDAC inhibitor, meaning it broadly inhibits the activity of histone deacetylase enzymes. nih.gov This inhibition leads to an increase in the acetylation of histone and non-histone proteins. targetedonc.comtargetedonc.com Increased histone H3 acetylation has been observed in various cancer cell lines following Ivaltinostat treatment. nih.govnih.gov For instance, in cholangiocarcinoma cells, Ivaltinostat treatment led to increased histone H3 acetylation. nih.gov Furthermore, Ivaltinostat has been shown to modulate the acetylation of the tumor suppressor protein p53. nih.gov The process of protein acetylation is a critical post-translational modification that regulates diverse cellular functions. nih.gov
Molecular and Cellular Responses in In Vivo Preclinical Models
In vivo studies of ivaltinostat have elucidated its effects on tissues and within the tumor microenvironment, highlighting its mechanisms of action beyond simple HDAC inhibition.
Histological and Molecular Markers of HDAC Inhibition in Tissues
A primary molecular marker of ivaltinostat's activity in vivo is the increased acetylation of histones in both tumor and peripheral tissues. In a first-in-human study involving patients with refractory solid malignancies, administration of ivaltinostat led to a measurable increase in acetylated histone H4 in peripheral blood mononuclear cells (PBMCs) and, notably, higher relative acetylation in tumor tissue compared to PBMCs in the majority of patients tested. nih.gov
Preclinical studies in various cancer models have consistently demonstrated this effect. For instance, in xenograft models of pancreatic and cholangiocarcinoma, treatment with ivaltinostat resulted in a significant increase in the levels of acetylated histone H3 within the tumor tissue. nih.govnih.gov This hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and leading to the expression of genes that can inhibit tumor growth. nih.gov
Furthermore, the induction of acetylated histone H3 by ivaltinostat is associated with the increased expression of pro-apoptotic proteins such as p21 and BAX, providing a direct link between the molecular marker of HDAC inhibition and the cellular response of apoptosis. nih.govresearchgate.net
Table 1: In Vivo Histological and Molecular Markers of Ivaltinostat Activity
| Marker | Model | Tissue/Cell Type | Observed Effect | Reference |
| Acetylated Histone H3 | Pancreatic Cancer Xenograft | Tumor Tissue | Increased Levels | nih.govresearchgate.net |
| Acetylated Histone H3 | Cholangiocarcinoma Xenograft | Tumor Tissue | Increased Levels | nih.gov |
| Acetylated Histone H4 | Refractory Solid Malignancies (Human) | PBMCs and Tumor Tissue | Increased Acetylation | nih.gov |
| p21 and BAX | Pancreatic Cancer Xenograft | Tumor Tissue | Increased Expression | nih.govresearchgate.net |
Impact on Oxidative Stress and Inflammatory Cytokine Profiles in Disease Models
Ivaltinostat has been shown to modulate the tumor microenvironment by influencing oxidative stress and the expression of inflammatory cytokines. In a study comparing ivaltinostat to the HDAC inhibitor SAHA in non-small cell lung cancer (NSCLC) cell lines, ivaltinostat was more effective at inducing reactive oxygen species (ROS). nih.gov The generation of ROS can contribute to cancer cell death.
Beyond direct effects on oxidative stress, ivaltinostat significantly alters the inflammatory cytokine profile within the tumor microenvironment. In syngeneic mouse models, ivaltinostat treatment led to an increase in the expression of anti-tumor cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). researchgate.net This shift in the cytokine milieu promotes the activity of cytotoxic T cells and Natural Killer (NK) cells, key components of the anti-cancer immune response. researchgate.net
Conversely, ivaltinostat has been observed to suppress the polarization of M2 macrophages and decrease the population of myeloid-derived suppressor cells (MDSCs), both of which are immunosuppressive and contribute to tumor growth. researchgate.net In cholangiocarcinoma models, ivaltinostat treatment resulted in the downregulation of Transforming growth factor-beta 2 (TGF-β2), a cytokine known to promote tumor progression. nih.gov
Table 2: Effect of Ivaltinostat on Oxidative Stress and Inflammatory Cytokines in Preclinical Models
| Marker/Process | Model | Observed Effect | Reference |
| Reactive Oxygen Species (ROS) | Non-Small Cell Lung Cancer (in vitro) | Increased Generation | nih.gov |
| Interleukin-2 (IL-2) | Syngeneic Mouse Model | Increased Expression | researchgate.net |
| Interferon-gamma (IFN-γ) | Syngeneic Mouse Model | Increased Expression | researchgate.net |
| M2 Macrophage Polarization | Syngeneic Mouse Model | Suppressed | researchgate.net |
| Myeloid-Derived Suppressor Cells | Syngeneic Mouse Model | Decreased Population | researchgate.net |
| Transforming growth factor-beta 2 (TGF-β2) | Cholangiocarcinoma Model | Downregulated | nih.gov |
Modulation of Adhesion Molecules in Organ-Specific Models
Ivaltinostat's influence extends to the modulation of adhesion molecules, which play a critical role in cell-cell and cell-matrix interactions, and are intimately involved in processes such as epithelial-mesenchymal transition (EMT), a key step in tumor metastasis.
In a preclinical study on NSCLC, ivaltinostat was shown to effectively inhibit TGF-β1-induced EMT. nih.gov This process is characterized by changes in the expression of adhesion molecules, most notably the downregulation of E-cadherin and the upregulation of N-cadherin. By inhibiting EMT, ivaltinostat helps to maintain the epithelial phenotype of cancer cells, thereby reducing their migratory and invasive potential.
The inhibition of EMT by ivaltinostat is a critical aspect of its anti-tumor activity, as it directly impacts the ability of cancer cells to detach from the primary tumor, invade surrounding tissues, and metastasize to distant organs. The modulation of adhesion molecules is a key mechanism through which ivaltinostat exerts this effect.
Table 3: Ivaltinostat's Modulation of Processes Involving Adhesion Molecules
| Process | Model | Key Adhesion Molecule Family | Observed Effect | Reference |
| Epithelial-Mesenchymal Transition (EMT) | Non-Small Cell Lung Cancer (in vitro) | Cadherins | Inhibition of TGF-β1 induced EMT | nih.gov |
Preclinical Pharmacokinetics of Ivaltinostat Formic
Absorption Characteristics in Preclinical Species
The absorption profile of a drug determines its entry into the systemic circulation. For orally administered drugs, bioavailability is a key parameter.
Oral Bioavailability Studies
While specific oral bioavailability data in preclinical animal models is not detailed in the available literature, studies have been conducted on an oral formulation, designated CG-750. Research in human subjects provides some context, indicating that the oral formulation of ivaltinostat (B1672703) (CG-750) had a mean bioavailability of 10.6%, with a range of 4.18% to 21.33%. researchgate.netnih.gov This value is derived from clinical studies and not preclinical species. Preclinical research has demonstrated that ivaltinostat is orally active. medchemexpress.com
Comparison of Oral and Intravenous Formulations in Research Models
Ivaltinostat has been developed in both intravenous (IV) and oral formulations, referred to as CG-745 and CG-750, respectively. nih.govpatsnap.com Preclinical efficacy studies, particularly in mouse xenograft models of pancreatic and prostate cancer, frequently utilized the intravenous formulation to investigate the compound's anti-tumor activity. researchgate.netasco.org
A direct comparison of the pharmacokinetic parameters of the oral and intravenous formulations in the same preclinical animal model is not available in the cited literature. However, a clinical study in healthy male adults was conducted to compare the pharmacokinetics of the intravenous and oral formulations. nih.govpatsnap.com This study highlighted the differences in systemic exposure between the two routes of administration in humans. nih.gov
Distribution Profiles in Biological Systems
Once absorbed, a drug distributes into various tissues throughout the body. This distribution pattern influences its efficacy and potential toxicity.
Tissue Distribution Studies in Animal Models
Specific quantitative data from tissue distribution studies in animal models, which would detail the concentration of ivaltinostat in various organs, are not described in the available research. However, preclinical efficacy studies provide indirect evidence of its distribution to target tissues. It has been noted that ivaltinostat may compensate for certain pharmacokinetic weaknesses through the extended accumulation of acetylated histones in tumor tissues, an effect observed in animal and human studies. nih.gov
Furthermore, the intravenous administration of ivaltinostat (CG200745) has been shown to reduce tumor size in xenograft models of prostate and cholangiocarcinoma, indicating that the compound successfully distributes to the tumor site to exert its therapeutic effect. researchgate.net
Protein Binding Dynamics
The extent to which a drug binds to plasma proteins can significantly affect its distribution and availability to target sites. There is no information available in the searched literature regarding the plasma protein binding dynamics of ivaltinostat in preclinical species.
Preclinical Efficacy Studies of Ivaltinostat Formic in Disease Models
Antineoplastic Effects in Preclinical Cancer Models
Monotherapy Efficacy in Xenograft and Syngeneic Models
Preclinical studies have established the potential of Ivaltinostat (B1672703) as a single agent in suppressing tumor growth across several cancer types. nih.gov
In preclinical models of prostate cancer, Ivaltinostat has shown efficacy in both hormone-dependent and hormone-independent cell lines. Research indicates that Ivaltinostat inhibits the growth of LNCaP (hormone-dependent), DU145, and PC3 (hormone-independent) prostate cancer cells. nih.gov The mechanism of action involves the induction of apoptosis, as evidenced by an increase in the sub-G1 cell population and the activation of caspases-9, -3, and -8 in these cell lines. nih.gov The compound was observed to inhibit the deacetylation of histone H3 and tubulin, comparable to other HDAC inhibitors like vorinostat (B1683920) and belinostat. nih.gov
Ivaltinostat has demonstrated therapeutic potential in non-small cell lung cancer (NSCLC) models. Studies show that treatment with Ivaltinostat leads to an increase in the global level of histone acetylation, which results in the inhibition of cell proliferation in NSCLC cells. nih.gov Mechanistic studies revealed that Ivaltinostat alters the acetylation of H4K16, a key epigenetic marker, on genes critical for cancer cell survival, thereby inhibiting their growth. nih.gov In comparative studies using A549 and H460 NSCLC cell lines, Ivaltinostat (referred to as CG-745 in the study) was more effective than the established HDAC inhibitor SAHA (vorinostat) at inhibiting cell viability and the mRNA expression of HDAC1, HDAC2, HDAC3, and HDAC8. e-trd.org Furthermore, Ivaltinostat was shown to induce apoptosis and mitochondrial dysfunction in a concentration-dependent manner. e-trd.org
The antitumor effects of Ivaltinostat have been evaluated in preclinical models of cholangiocarcinoma (CCA). As a monotherapy, Ivaltinostat dose-dependently reduced the viability of CCA cells in vitro. researchgate.net Crucially, its efficacy was confirmed in an in vivo xenograft model using SNU-1196 and gemcitabine-resistant SNU-1196/GR cells. nih.gov In this model, Ivaltinostat treatment significantly decreased tumor volume and weight compared to the saline-treated control group, demonstrating potent anti-proliferative activity. researchgate.netnih.gov The mechanism is linked to the targeting of the Hippo signaling pathway through the induction of specific microRNAs. nih.gov
Table 1: Ivaltinostat Monotherapy Efficacy in Cholangiocarcinoma Xenograft Model
| Cell Line | Treatment Group | Average Tumor Volume (mm³) | P-value vs. Saline | Reference |
| SNU-1196 | Saline | 599.4 ± 205.1 | - | researchgate.netnih.gov |
| Ivaltinostat | 340.6 ± 57.1 | P = 0.06 | researchgate.netnih.gov | |
| SNU-1196/GR | Saline | 959.0 ± 73.80 | - | researchgate.netnih.gov |
| Ivaltinostat | 398.8 ± 67.42 | P < 0.001 | researchgate.netnih.gov |
Data derived from a study where tumor size was measured after subcutaneous injection of CCA cells into BALB/c nude mice.
In preclinical models of pancreatic ductal adenocarcinoma (PDAC), Ivaltinostat has been shown to suppress cell proliferation and promote apoptosis. ascopubs.org Studies have reported that Ivaltinostat inhibits the growth of pancreatic cancer cells and can improve chemosensitivity. nih.gov Its activity as a single agent is attributed to its function as a pan-HDAC inhibitor, which increases histone acetylation and allows for the expression of suppressed genes to regain activity. ascopubs.orgtargetedonc.com Preclinical models have confirmed that Ivaltinostat can reduce tumor growth, providing the basis for its investigation in clinical trials for pancreatic cancer. targetedonc.comtargetedonc.com
Synergistic Antitumor Effects with Other Agents in Preclinical Combinatorial Regimens
Ivaltinostat has demonstrated significant synergistic effects when combined with various standard-of-care chemotherapeutic agents in preclinical models, suggesting its potential to enhance existing cancer therapies.
In hormone-refractory prostate cancer (HRPC), the sequential combination of docetaxel (B913) followed by Ivaltinostat resulted in synergistic cytotoxicity in DU145 cells. nih.gov This combination led to a greater reduction in tumor size in a DU145 xenograft model compared to either agent alone. nih.govresearchgate.net The enhanced effect was associated with increased apoptosis and modulation of Bcl-2 family proteins. nih.gov
For cholangiocarcinoma, Ivaltinostat showed synergistic action when combined with agents including gemcitabine (B846), 5-fluorouracil (B62378) (5-FU), cisplatin, and oxaliplatin, leading to a further decrease in cancer cell viability. researchgate.net This synergy was also observed in gemcitabine-resistant CCA cells. researchgate.net
The most extensively studied synergistic effects are in pancreatic cancer. Preclinical data have repeatedly shown that Ivaltinostat works synergistically with other chemotherapies. targetedonc.comtargetedonc.com Cellular and xenograft studies confirmed clear synergistic effects when combining Ivaltinostat with gemcitabine and/or erlotinib (B232). nih.govresearchgate.net Furthermore, synergy has been demonstrated in mouse models with the combination of Ivaltinostat and 5-FU/capecitabine (B1668275). ascopubs.orgascopubs.org This strong preclinical rationale has led to the initiation of multiple clinical trials investigating these combinations in patients with metastatic pancreatic cancer. targetedonc.com
Broader preclinical studies suggest that combining HDAC inhibitors like Ivaltinostat with radiotherapy can enhance the radiosensitivity of various cancer cells, including those from prostate and non-small cell lung cancers. nih.gov
Efficacy in Non-Oncological Preclinical Disease Models
The therapeutic utility of ivaltinostat extends beyond oncology, with preclinical evidence supporting its potential role in treating fibrotic and inflammatory diseases.
Attenuation of Renal Fibrosis in Obstructive Kidney Disease Models
Ivaltinostat, previously identified as CG200745, has been shown to attenuate renal fibrosis in models of obstructive kidney disease. nih.gov This finding is supported by broader research on HDAC inhibitors, which demonstrates their ability to abrogate renal fibrosis in various preclinical injury models, including unilateral ureteral obstruction (UUO). frontiersin.orgnih.govnih.gov The development of renal fibrosis is a common pathological pathway in chronic kidney disease (CKD), leading to progressive loss of kidney function. nih.gov HDAC inhibitors are believed to exert their anti-fibrotic effects by inhibiting the activation of renal fibroblasts and the excessive deposition of extracellular matrix. frontiersin.orgnih.gov The potential of ivaltinostat in this area is further highlighted by its ongoing clinical development for the treatment of chronic kidney disease. pharmaceutical-technology.com
Potential Modulatory Effects in Other Disease Contexts (e.g., Inflammation)
As a member of the HDAC inhibitor class, ivaltinostat possesses potential anti-inflammatory properties. HDACs are crucial regulators of inflammatory gene expression, and their inhibition can modulate the immune response. nih.gov Preclinical studies with various HDAC inhibitors have shown they can suppress the production of pro-inflammatory cytokines and influence the function and activation state of immune cells like macrophages. nih.gov The anti-inflammatory and immunomodulatory effects of HDAC inhibitors have been observed in a range of disease models. nih.govnih.gov The investigation of ivaltinostat for conditions such as idiopathic pulmonary fibrosis and nonalcoholic steatohepatitis underscores its potential to modulate inflammatory processes in various disease contexts. pharmaceutical-technology.com Preclinical research focusing on specific HDACs, such as HDAC6, has shown that their inhibition leads to the downregulation of genes involved in inflammatory responses, providing a mechanistic basis for the anti-inflammatory potential of pan-HDAC inhibitors like ivaltinostat. youtube.com
Table 2: Preclinical Efficacy of Ivaltinostat in Non-Oncological Models
| Disease Model | Key Preclinical Findings | Citation |
|---|---|---|
| Obstructive Kidney Disease (Renal Fibrosis) | Attenuated renal fibrosis (as CG200745). Supported by class-wide anti-fibrotic effects. | nih.govfrontiersin.orgnih.gov |
| Inflammation | Potential to modulate inflammatory gene expression and immune cell function, based on class effect. | nih.govnih.govyoutube.com |
Structure Activity Relationships Sar and Compound Design for Ivaltinostat Formic and Analogues
Ivaltinostat (B1672703) (also known as CG-200745) is a potent, orally active pan-HDAC inhibitor. medchemexpress.com Its design is a prime example of a pharmacophore model common to many HDAC inhibitors, which consists of three key components: a chemical group that binds to the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. nih.gov The interplay of these structural elements is fundamental to its biological activity.
Chemical Scaffolding and Functional Groups Contributing to HDAC Inhibition
The efficacy of Ivaltinostat as an HDAC inhibitor is intrinsically linked to its specific chemical structure, which allows it to fit within the catalytic pocket of HDAC enzymes and disrupt their function.
The most critical functional group in the Ivaltinostat structure is its hydroxamic acid moiety (-CONHOH). medchemexpress.com This group is a hallmark of a major class of HDAC inhibitors and serves as a powerful zinc-binding group. nih.govnih.gov The catalytic activity of HDAC enzymes depends on a zinc ion (Zn²⁺) located at the bottom of a tubular pocket that forms the active site. medchemexpress.comnih.gov The hydroxamic acid group in Ivaltinostat is designed to chelate this zinc ion, effectively blocking the active site and preventing the enzyme from accessing its substrates, such as acetylated histones and other proteins. nih.govnih.gov This inhibition of deacetylation leads to the hyperacetylation of histone proteins, which relaxes chromatin structure and can reactivate the expression of tumor suppressor genes. nih.govtargetedonc.com
The linker region connects the zinc-binding hydroxamic acid to the cap group. Its length and flexibility are optimized to correctly position the hydroxamic acid deep within the catalytic pocket while allowing the cap group to interact with amino acid residues at the rim of the active site. nih.gov
The cap group, in this case, the bulky naphthalene (B1677914) moiety, is significant for establishing additional interactions with the enzyme surface, which enhances binding affinity. clinicaltrials.gov The specific nature of the cap group can influence which HDAC isoforms a compound inhibits most effectively. The design of Ivaltinostat as a pan-inhibitor suggests its structural components allow it to bind effectively to the active sites of multiple HDAC enzymes across different classes. medchemexpress.comekb.eg
Below is a summary of Ivaltinostat's key structural components and their functions.
| Structural Component | Chemical Feature | Function in HDAC Inhibition |
| Zinc-Binding Group | Hydroxamic Acid | Chelates the Zn²⁺ ion in the HDAC catalytic pocket, blocking enzyme activity. medchemexpress.comnih.gov |
| Linker | Substituted Octenediamide | Connects the zinc-binding group and the cap, optimizing spatial orientation for binding. nih.gov |
| Cap Group | Naphthalene Moiety | Interacts with surface residues of the enzyme, enhancing binding affinity. nih.govclinicaltrials.gov |
Optimization Strategies for Improved Pharmacological Profile
The development of a successful drug candidate like Ivaltinostat involves extensive optimization to enhance its pharmacological properties, including potency, stability, and suitability for research and clinical investigation.
The rational design of analogues is a cornerstone of medicinal chemistry, aimed at improving the therapeutic profile of a lead compound. For HDAC inhibitors like Ivaltinostat, this involves systematically modifying its three main structural components. ekb.egnih.gov Researchers can synthesize a series of analogues by altering the linker's length or rigidity, or by substituting the cap group with different aromatic or heterocyclic rings to explore interactions with various HDAC isoforms. nih.gov The goal of creating such analogues could be to enhance selectivity for a specific HDAC isoform, which may lead to a more targeted therapeutic effect. nih.gov Furthermore, hybrid molecules can be created by combining the Ivaltinostat scaffold with other anticancer pharmacophores, potentially leading to dual-action agents that can overcome drug resistance. nih.gov
Ivaltinostat is often studied in its formic acid salt form. medchemexpress.com While the biological activity of a compound is generally comparable between its salt and free forms at equivalent molar concentrations, the choice of salt form is critical for its physicochemical properties. medchemexpress.com The formic acid salt of Ivaltinostat typically offers advantages in terms of enhanced water solubility and stability. medchemexpress.com These characteristics are highly desirable for research and development, as they facilitate formulation for both in vitro experiments and in vivo studies. Improved solubility ensures more reliable and reproducible concentration measurements in experimental assays, a crucial factor in accurately determining a compound's potency and efficacy.
Computational chemistry, particularly molecular docking, is an indispensable tool in the design and optimization of drugs like Ivaltinostat. mdpi.com Molecular docking programs use algorithms to predict the preferred orientation and binding affinity of a ligand when it interacts with a protein's binding site. nih.gov
For Ivaltinostat, docking studies can provide detailed, three-dimensional models of its interaction with the active sites of various HDAC isoforms. nih.gov These models allow researchers to visualize how the hydroxamic acid chelates the zinc ion and how the linker and naphthalene cap interact with specific amino acid residues. nih.gov This computational insight is invaluable for the rational design of new analogues; by understanding the precise structure-activity relationships, chemists can make targeted modifications to the molecule to improve its binding affinity or alter its selectivity profile. nih.govnih.gov This in silico screening process is significantly faster and more cost-effective than synthesizing and testing large numbers of compounds, thereby accelerating the discovery of optimized drug candidates. mdpi.com
Target Selectivity Profiling of Ivaltinostat and Derivatives
Ivaltinostat is characterized as a pan-HDAC inhibitor, demonstrating broad activity against multiple HDAC enzymes, which are grouped into different classes based on their structure and function. medchemexpress.comnih.gov The core of its inhibitory action lies in the hydroxamic acid group, which chelates the zinc ion essential for catalysis within the active site of these enzymes. researchgate.netmedchemexpress.com Its inhibitory profile extends across both Class I and Class II HDACs.
Initial research demonstrated that Ivaltinostat (CG-200745) effectively inhibits the deacetylation of both histone and non-histone proteins, such as tubulin. researchgate.netmedchemexpress.comtargetmol.com This broad activity is comparable to other well-known pan-HDAC inhibitors like vorinostat (B1683920) and belinostat. researchgate.net Studies in various cancer cell lines have confirmed its ability to increase the acetylation of histone H3 and H4. targetmol.comnih.gov
The development and study of Ivaltinostat and its derivatives are part of a broader effort in medicinal chemistry to create HDAC inhibitors with improved isoform selectivity. nih.govnih.gov While pan-HDAC inhibition has shown therapeutic benefits, isoform-specific inhibitors could potentially offer a better safety profile by avoiding off-target effects. nih.gov For example, specific inhibitors for HDAC6 or HDAC8 are actively being pursued. nih.gov The structure-activity relationship (SAR) of hydroxamic acid-based inhibitors like Ivaltinostat is a central theme in designing new compounds with desired selectivity profiles. turkjps.org Computational methods, including 3D-QSAR and molecular docking, are often employed to understand the molecular interactions that govern the potency and selectivity of these inhibitors against different HDAC isoforms. turkjps.org
Biochemical assays are crucial for determining the specific inhibitory concentrations (IC50) of Ivaltinostat and its analogues against a panel of individual HDAC enzymes. nih.gov These assays provide quantitative data that define the compound's selectivity. The table below summarizes the known inhibitory activities of Ivaltinostat against various HDACs.
Table 1: Inhibitory Profile of Ivaltinostat (CG-200745)
| Target | IC50 | Compound Class | Notes |
| Pan-HDAC | Potent | Hydroxamate-based inhibitor | Inhibits deacetylation of histone H3 and tubulin. researchgate.netmedchemexpress.comtargetmol.com |
| HDAC1 | Potent | Class I HDAC | Activity is a key component of its pan-HDAC profile. |
| HDAC2 | Potent | Class I HDAC | Activity is a key component of its pan-HDAC profile. |
| HDAC3 | Potent | Class I HDAC | Activity is a key component of its pan-HDAC profile. |
| HDAC6 | Potent | Class IIb HDAC | Activity against HDAC6 contributes to its effect on tubulin acetylation. |
The profiling of Ivaltinostat reveals its nature as a broad-spectrum inhibitor. The ongoing research into its derivatives aims to refine this profile, potentially leading to new therapeutic agents with enhanced selectivity for specific HDAC isoforms, thereby optimizing their clinical utility. nih.govturkjps.org
Analytical and Methodological Approaches in Ivaltinostat Formic Research
Quantitative and Qualitative Analytical Techniques for Compound Characterization
The structural integrity, purity, and concentration of Ivaltinostat (B1672703) (formic) are critical parameters that are rigorously assessed using a combination of spectroscopic and chromatographic methods. These techniques are fundamental for both the initial characterization of the compound and for its ongoing quality control in research and development.
Spectroscopic Methods (e.g., NMR, LC/MS, HPLC for quality control)
Spectroscopic and chromatographic techniques are indispensable for the quality control of Ivaltinostat (formic). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the molecule, providing detailed information about the chemical environment of individual atoms. mdpi.com This allows for the confirmation of the compound's identity and the detection of any structural modifications.
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are routinely employed for purity assessment and quantification. semanticscholar.orguniversiteitleiden.nl These methods separate Ivaltinostat (formic) from potential impurities, degradation products, or excipients. semanticscholar.org For instance, HPLC can be used to establish the purity of a sample by separating it into its individual components, with the area under each peak corresponding to the relative amount of each substance. semanticscholar.orguniversiteitleiden.nl LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the identification and quantification of the compound and any related substances with high sensitivity and specificity. mdpi.comijper.org These techniques are crucial for ensuring the quality and consistency of Ivaltinostat (formic) used in preclinical and clinical studies. ijper.org
| Technique | Application in Ivaltinostat (formic) Research | Key Advantages |
| NMR Spectroscopy | Structural elucidation and confirmation of chemical identity. | Provides detailed atomic-level structural information. mdpi.com |
| HPLC | Purity assessment and quantification for quality control. | High resolution separation of compounds. semanticscholar.orguniversiteitleiden.nl |
| LC-MS | Identification and quantification of the compound and its metabolites. | High sensitivity and specificity for complex mixtures. mdpi.comijper.org |
Chromatography-Mass Spectrometry for Bioanalytical Studies (e.g., UPLC-MS/MS)
For the quantitative analysis of Ivaltinostat (formic) in biological matrices such as plasma, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. researchgate.netnih.gov This highly sensitive and specific technique is essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of the drug. researchgate.netnih.gov
The UPLC-MS/MS method involves the extraction of the analyte from the biological sample, followed by chromatographic separation and detection by tandem mass spectrometry. nih.gov This allows for the precise measurement of drug concentrations over time, providing critical data on its bioavailability and pharmacokinetic profile. researchgate.net For example, a validated UPLC-MS/MS method can be used to determine the concentration of Ivaltinostat in plasma samples collected at various time points after administration. researchgate.net
Cellular and Molecular Assays for Mechanism Elucidation
To understand how Ivaltinostat (formic) exerts its effects at the cellular and molecular level, a variety of assays are employed. These studies are crucial for elucidating the compound's mechanism of action as a histone deacetylase (HDAC) inhibitor.
Cell-Based Proliferation and Viability Assays (e.g., Calu6 cells)
The anti-proliferative and cytotoxic effects of Ivaltinostat (formic) are frequently assessed using cell-based assays. medchemexpress.comaltogenlabs.com Cell lines, such as the human lung carcinoma cell line Calu-6, are treated with varying concentrations of the compound, and changes in cell proliferation and viability are measured. medchemexpress.comcellosaurus.orgcytion.com
Commonly used methods include luminescence-based cell viability assays that measure ATP content, as a decrease in ATP levels is indicative of reduced cell viability. eurofinsdiscovery.com Proliferation can be assessed through various methods, including direct cell counting or assays that measure metabolic activity, which correlates with the number of viable cells. nih.gov Studies have shown that Ivaltinostat (formic) can inhibit the proliferation of cancer cells, including Calu-6, in a dose-dependent manner. medchemexpress.comaltogenlabs.com
| Cell Line | Assay Type | Finding with Ivaltinostat (formic) |
| Calu-6 | Proliferation/Viability | Inhibition of cell growth. medchemexpress.com |
| LNCaP, DU145, PC3 (Prostate Cancer) | Growth Inhibition | Ivaltinostat (formic) inhibits the growth of these cancer cells. medchemexpress.com |
Cell Cycle Analysis (e.g., flow cytometry for G2/M phase)
Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.commiltenyibiotec.com This analysis is critical for determining if a compound, such as Ivaltinostat (formic), induces cell cycle arrest at a specific checkpoint. nih.govplos.org
Cells are typically stained with a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content per cell. thermofisher.com Cells in the G2 or M phase of the cell cycle will have twice the DNA content of cells in the G0 or G1 phase. thermofisher.com Research has demonstrated that Ivaltinostat (formic) can induce a significant increase in the proportion of cells in the G2/M phase, indicating cell cycle arrest at this checkpoint. medchemexpress.com For instance, in Calu-6 cells, treatment with Ivaltinostat (formic) led to a significant accumulation of cells in the G2/M phase. medchemexpress.com
Western Blot Analysis for Protein Acetylation (e.g., histone H3, H4, tubulin, p53)
As an HDAC inhibitor, a key mechanism of action for Ivaltinostat (formic) is the increase in acetylation of both histone and non-histone proteins. medchemexpress.comfluoroprobe.com Western blot analysis is a widely used technique to detect and quantify these changes in protein acetylation.
This method involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific for acetylated forms of target proteins. nih.gov Studies have shown that Ivaltinostat (formic) treatment leads to increased acetylation of histone H3 and histone H4 in Calu-6 cells. medchemexpress.com Furthermore, it has been demonstrated to inhibit the deacetylation of tubulin and induce the accumulation and acetylation of the tumor suppressor protein p53 in cancer cells. fluoroprobe.commedchemexpress.comnih.gov
| Target Protein | Effect of Ivaltinostat (formic) | Cell Line/Context |
| Histone H3 | Increased acetylation | Calu-6 cells medchemexpress.com |
| Histone H4 | Increased acetylation | Calu-6 cells medchemexpress.com |
| Tubulin | Inhibition of deacetylation | General finding fluoroprobe.commedchemexpress.com |
| p53 | Increased acetylation and accumulation | Cancer cells medchemexpress.commedchemexpress.com |
Apoptosis Detection Assays (e.g., Caspase activation, sub-G1 population)
The induction of apoptosis, or programmed cell death, is a key mechanism of action for Ivaltinostat. Researchers employ various assays to detect and quantify this process. Commonly used methods include monitoring caspase activation and analyzing the sub-G1 cell population.
Caspase Activation:
Caspases are a family of protease enzymes that are central to the apoptotic process. bmglabtech.com Ivaltinostat has been shown to activate several key caspases. In prostate cancer cell lines (LNCaP, DU145, and PC3), treatment with Ivaltinostat led to the activation of caspase-9, caspase-3, and caspase-8. medchemexpress.com The activation of these caspases is a clear indicator that the cells are undergoing apoptosis. bmglabtech.commedchemexpress.com Caspase activity can be measured using several techniques, including colorimetric or fluorometric substrate-based assays and Western blotting to detect the cleaved, active forms of the caspases.
Sub-G1 Population Analysis:
Another widely used method to quantify apoptosis is through flow cytometry to identify the sub-G1 population. During apoptosis, cellular DNA is fragmented. When cells are stained with a DNA-binding dye and analyzed by flow cytometry, apoptotic cells appear as a distinct population with less DNA content than cells in the G1 phase of the cell cycle. Studies have demonstrated that Ivaltinostat treatment significantly increases the sub-G1 population in prostate cancer cells, providing further evidence of its apoptotic-inducing effects. medchemexpress.com
It is important to note that while these assays are powerful tools, it is often recommended to use more than one method to confirm apoptosis, as some cellular processes can mimic aspects of apoptosis. nih.gov
Gene Expression Profiling (e.g., quantitative PCR, RNA sequencing)
To understand the molecular mechanisms underlying Ivaltinostat's effects, researchers utilize gene expression profiling techniques. These methods allow for the measurement of the activity of thousands of genes at once, providing a comprehensive picture of how Ivaltinostat alters cellular function at the genetic level. thermofisher.com
Quantitative PCR (qPCR):
Quantitative PCR, also known as real-time PCR (qPCR), is a sensitive technique used to measure the expression levels of specific genes. thermofisher.com It is often used to validate the findings from broader gene expression studies, such as RNA sequencing. plos.orgdergipark.org.tr For instance, after identifying a set of differentially expressed genes through RNA-seq, qPCR can be used to confirm the changes in expression of a smaller number of target genes with high accuracy. mdpi.com
RNA Sequencing (RNA-seq):
RNA sequencing is a powerful, high-throughput method that provides a comprehensive analysis of the entire transcriptome of a cell. thermofisher.complos.org This technique can identify not only which genes are expressed but also at what levels. thermofisher.com In the context of Ivaltinostat research, RNA-seq can reveal the pathways and biological processes that are most affected by the drug. For example, it can identify the upregulation of pro-apoptotic genes or the downregulation of genes involved in cell proliferation. This unbiased approach is crucial for discovering novel mechanisms of action and identifying potential biomarkers of drug response. plos.orgnih.gov
| Technique | Description | Application in Ivaltinostat Research |
| Quantitative PCR (qPCR) | Measures the expression of specific genes in real-time. thermofisher.com | Validating changes in gene expression identified by RNA-seq. plos.orgdergipark.org.tr |
| RNA Sequencing (RNA-seq) | Provides a comprehensive profile of all expressed genes in a sample. thermofisher.complos.org | Identifying the full range of genes and pathways affected by Ivaltinostat. plos.orgnih.gov |
In Vivo Preclinical Model Systems and Readouts
To evaluate the therapeutic potential of Ivaltinostat in a living organism, researchers rely on in vivo preclinical models. These models, primarily involving mice, are essential for assessing the drug's antitumor efficacy and its effects on specific diseases.
Murine Xenograft Models for Antitumor Efficacy
Murine xenograft models are a cornerstone of preclinical cancer research. nih.gov These models involve the implantation of human tumor cells into immunodeficient mice. nih.gov In the context of Ivaltinostat, these models have been instrumental in demonstrating its antitumor activity. For example, in a xenograft model using the BxPC3 pancreatic cancer cell line, the combination of Ivaltinostat with gemcitabine (B846) and erlotinib (B232) significantly inhibited tumor growth. researchgate.net These studies typically measure tumor volume over time to assess the effectiveness of the treatment. researchgate.netresearchgate.net
Specific Organ-Specific Disease Models (e.g., UUO kidney model)
Beyond cancer, Ivaltinostat's therapeutic potential is being explored in other diseases. A key example is the use of the unilateral ureteral obstruction (UUO) model to study kidney fibrosis. gubra.dkcreative-biolabs.comnephrix-biosolutions.comgubra.dk The UUO model is a widely used surgical procedure in mice that induces progressive renal inflammation and fibrosis, mimicking aspects of chronic kidney disease (CKD). gubra.dkcreative-biolabs.com In this model, one of the ureters is surgically tied off, leading to a rapid sequence of events in the obstructed kidney, including tubular dilation, inflammation, and fibrosis. creative-biolabs.com The contralateral, unobstructed kidney serves as a control. creative-biolabs.com Research has shown that histone deacetylases (HDACs) play a role in the development of renal fibrosis, suggesting that HDAC inhibitors like Ivaltinostat could have a therapeutic benefit. nih.gov
Biomarker Discovery and Validation in Preclinical Models
A crucial aspect of preclinical research is the identification and validation of biomarkers. Biomarkers are measurable indicators that can be used to assess the progression of a disease or the effects of a treatment. nih.gov
Circulating Nucleic Acids (e.g., cfDNA mutation burden)
Circulating cell-free DNA (cfDNA) and, more specifically, circulating tumor DNA (ctDNA), are promising non-invasive biomarkers in cancer research. nih.govmdpi.comoaepublish.com ctDNA is released from tumor cells into the bloodstream and can be analyzed for tumor-specific mutations. mdpi.comnih.gov The amount of ctDNA and the presence of specific mutations can reflect the tumor burden and response to therapy. oaepublish.comijbs.com In preclinical models, cfDNA can be isolated from blood samples and analyzed to monitor treatment efficacy. nih.gov This "liquid biopsy" approach offers a less invasive alternative to traditional tissue biopsies for tracking disease progression and the development of treatment resistance. nih.govmdpi.com
| Model/Readout | Description | Application in Ivaltinostat Research |
| Murine Xenograft Models | Implantation of human tumor cells into immunodeficient mice. nih.gov | Assessing the antitumor efficacy of Ivaltinostat, often in combination with other chemotherapies. researchgate.nettargetedonc.com |
| UUO Kidney Model | Surgical obstruction of a ureter in mice to induce kidney fibrosis. gubra.dkcreative-biolabs.com | Investigating the potential of Ivaltinostat to mitigate renal fibrosis. nih.gov |
| Circulating Nucleic Acids (cfDNA) | DNA fragments released into the bloodstream from cells, including tumor cells. nih.govmdpi.com | Non-invasively monitoring tumor burden and response to Ivaltinostat treatment in preclinical models. nih.gov |
Protein Biomarkers (e.g., TIMP1, pro-MMP10, PECAM1, proMMP-2, IGFBP1)
In the investigation of Ivaltinostat, the analysis of protein biomarkers is a key methodological approach to identify potential predictors of treatment response and to understand the drug's effects on biological pathways. The primary analytical technique employed for the quantification of these protein biomarkers from patient samples is the enzyme-linked immunosorbent assay (ELISA). nih.govmdpi.com This immunoassay is a widely used method for detecting and quantifying proteins in biological fluids like plasma. mdpi.comnih.govmdpi.com
Research has focused on a panel of specific protein biomarkers in the context of Ivaltinostat treatment for conditions such as pancreatic ductal adenocarcinoma (PDAC). nih.govnih.gov In a notable phase I/II clinical trial, correlative studies were performed to associate the levels of certain blood markers with clinical outcomes in patients receiving Ivaltinostat in combination with other chemotherapeutic agents. nih.govnih.govresearchgate.net For these analyses, serial blood samples were collected from patients before and during treatment. nih.gov
The investigation into these biomarkers has yielded significant findings regarding their potential to predict patient response to Ivaltinostat therapy. nih.govlarvol.compatsnap.com Specifically, the pretreatment expression levels of Tissue Inhibitor of Metalloproteinases 1 (TIMP1), pro-Matrix Metalloproteinase-10 (pro-MMP10), and Platelet Endothelial Cell Adhesion Molecule 1 (PECAM1, also known as CD31) were analyzed. nih.gov A negative correlation was observed between the baseline levels of these three proteins and the progression-free survival (PFS) of the patients. nih.gov These findings suggest that TIMP1, pro-MMP10, and PECAM1 could serve as potential biomarkers to forecast the response to Ivaltinostat-based chemotherapy before the initiation of treatment. nih.gov
Furthermore, to identify early indicators of therapeutic response, patients were categorized into good responders and poor responders based on their PFS. nih.gov The analysis of two other protein biomarkers, pro-Matrix Metalloproteinase-2 (proMMP-2) and free Insulin-like Growth Factor-Binding Protein 1 (IGFBP1), revealed differential regulation between these groups. nih.gov In patients who responded well to the treatment, there was a noticeable downregulation of proMMP-2 and free IGFBP1 levels. nih.gov Conversely, in non-responders, the levels of these markers were found to be upregulated. nih.gov This differential expression pattern indicates that proMMP-2 and free IGFBP1 may function as early response markers during Ivaltinostat therapy. nih.gov
The table below summarizes the research findings on these protein biomarkers in the context of Ivaltinostat research.
Research Findings on Protein Biomarkers in Ivaltinostat Studies
| Biomarker | Analytical Method | Key Research Findings | Potential Clinical Utility | Citation |
|---|---|---|---|---|
| TIMP1 | ELISA | Pre-treatment levels showed a negative correlation with Progression-Free Survival (PFS) (R = -0.511, P = 0.043). | Predictive biomarker for treatment response. | nih.gov |
| pro-MMP10 | ELISA | Pre-treatment levels demonstrated a negative correlation with PFS (R = -0.617, P = 0.014). | Predictive biomarker for treatment response. | nih.gov |
| PECAM1 (CD31) | ELISA | Pre-treatment levels exhibited a negative correlation with PFS (R = -0.594, P = 0.015). | Predictive biomarker for treatment response. | nih.gov |
| proMMP-2 | ELISA | Down-regulated in patients who responded well to therapy; up-regulated in non-responders. | Early response marker to therapy. | nih.gov |
| IGFBP1 | ELISA | Levels of free IGFBP1 were down-regulated in responders, while being up-regulated in non-responders. | Early response marker to therapy. | nih.gov |
Future Research Directions and Unexplored Avenues for Ivaltinostat Formic
Elucidation of Novel Molecular Targets and Off-Targets
Ivaltinostat (B1672703) is characterized as a pan-HDAC inhibitor, equipped with a hydroxamic acid group that binds to the zinc-containing catalytic pocket of HDAC enzymes. medchemexpress.com This inhibition prevents the deacetylation of both histone and non-histone proteins, leading to significant downstream effects. medchemexpress.com While its primary targets are HDACs, the complete spectrum of its molecular interactions is an area ripe for exploration.
Known non-histone targets include tubulin and the tumor suppressor protein p53. medchemexpress.commdpi.comnih.gov Inhibition of tubulin deacetylation affects microtubule stability and function, while increased p53 acetylation leads to its accumulation and enhanced transactivation of target genes like p21 and MDM2. medchemexpress.commedchemexpress.com Furthermore, ivaltinostat has been shown to influence the Hippo signaling pathway through microRNAs and upregulate pro-apoptotic proteins such as BAX. nih.govresearchgate.netnih.gov In drug-resistant cancer cells, it can decrease the expression of ATP-binding cassette transporters, potentially resensitizing them to chemotherapy. nih.govresearchgate.net
Future research should aim to:
Identify the complete acetylome: Utilize advanced proteomic techniques to identify all proteins that undergo changes in acetylation status following ivaltinostat treatment. This will provide a comprehensive map of its direct and indirect cellular effects.
Investigate non-HDAC targets: While its primary mechanism is HDAC inhibition, it is crucial to investigate potential "off-target" effects where ivaltinostat might directly bind to other proteins. Unbiased binding assays could reveal novel, non-HDAC-mediated mechanisms of action.
Clarify isoform specificity: As a pan-HDAC inhibitor, ivaltinostat acts on multiple HDAC isoforms. medchemexpress.comnih.gov Research to delineate its relative affinity and inhibitory activity against specific Class I, II, and IV HDACs could help predict its efficacy and potential side effects in different disease contexts.
Investigation of Ivaltinostat (Formic) in Emerging Disease Models
The epigenetic and anti-inflammatory effects of HDAC inhibition suggest that ivaltinostat's therapeutic potential may extend beyond oncology.
Neurodegenerative Conditions
Dysregulation of histone acetylation is increasingly implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.net There is a strong rationale for exploring HDAC inhibitors as a therapeutic strategy. Research indicates that HDAC inhibitors could play a role in neuroprotection and cognitive enhancement.
Ivaltinostat is currently being investigated in a clinical trial for patients with Parkinson's disease who have a pathogenic GBA1 mutation. trialx.com Future research avenues should expand on this foundation:
Alzheimer's Disease: Given that HDAC inhibitors are being researched for Alzheimer's, preclinical studies using relevant models could explore if ivaltinostat can mitigate amyloid-beta and tau pathology, reduce neuroinflammation, and improve cognitive deficits. researchgate.netalzheimers.org.uk
Huntington's Disease: As another condition with a strong genetic and epigenetic component, Huntington's disease models could be used to assess ivaltinostat's ability to modulate the expression of the mutant huntingtin protein and its downstream effects.
Amyotrophic Lateral Sclerosis (ALS): Exploring the effect of ivaltinostat in models of ALS is a logical step, given the role of cellular stress and protein aggregation in the disease's progression. larvol.com
Autoimmune and Inflammatory Disorders Beyond Renal Fibrosis
Ivaltinostat is already under development for chronic kidney disease, a condition characterized by inflammation and fibrosis. pharmaceutical-technology.com Its known anti-inflammatory properties and effects on immune cells present a strong case for its investigation in other autoimmune and inflammatory disorders. researchgate.net For instance, the related compound CG-745 (ivaltinostat) has been shown to increase T-cell activation and M1 macrophage polarization, key events in shaping immune responses. nih.gov
Promising areas for future research include:
Rheumatoid Arthritis: Ivaltinostat (as CG200745) has been identified for investigation in rheumatoid arthritis. pharmaceutical-technology.comclinicaltrial.be Future preclinical and clinical studies should focus on its ability to modulate the autoimmune response, reduce joint inflammation, and prevent tissue damage, potentially offering a new therapeutic option for this chronic condition. kcl.ac.ukversusarthritis.orghealth.gov.au
Multiple Sclerosis (MS): MS is an autoimmune disease of the central nervous system driven by inflammatory attacks on myelin. adriannejenner.com Given the immunomodulatory effects of HDAC inhibitors, investigating ivaltinostat in preclinical models of MS to assess its impact on immune cell infiltration into the brain and demyelination is a compelling avenue. nortonhealthcareprovider.comcenterwatch.com
Systemic Lupus Erythematosus (SLE): As a systemic autoimmune disease affecting multiple organs, SLE involves widespread immune dysregulation. Research into ivaltinostat's ability to rebalance (B12800153) immune responses in models of lupus could uncover new treatment strategies.
Infectious Diseases
The ability of ivaltinostat to modulate the host immune response opens up possibilities for its use in treating infectious diseases. It is currently listed as being under development for COVID-19 and infections caused by super bacteria. pharmaceutical-technology.compatsnap.com
Future research should focus on:
Viral Infections: For COVID-19 and other viral illnesses, research should elucidate the mechanism by which ivaltinostat impacts the host's immune response to the virus. pharmaceutical-technology.com This includes studying its effects on cytokine storms, viral replication, and the establishment of antiviral immunity. researchgate.net
Bacterial Infections: The "super bacterial infections" indication suggests a potential role in combating antibiotic-resistant bacteria. pharmaceutical-technology.com Research should investigate whether ivaltinostat enhances the efficacy of existing antibiotics or boosts the host's innate immune response to clear bacterial pathogens.
Development of Advanced Delivery Systems and Formulations for Research
The method of drug delivery can significantly impact efficacy and tolerability. Ivaltinostat has been developed in both intravenous (CG-745) and oral (CG-750) formulations. researchgate.netpatsnap.com While the oral formulation offers greater convenience, future research could benefit from advanced delivery systems designed to enhance targeting and minimize systemic exposure.
One such advancement is the development of liposomal formulations. asco.orgasco.org Liposomes are nano-sized vesicles that can encapsulate drugs, altering their pharmacokinetic profile and potentially targeting them to specific tissues, such as tumors. nih.govnih.gov A stable liposomal formulation of ivaltinostat, FF-10832, has been noted in research settings. asco.orgasco.org
Future research in this area should include:
Targeted Nanoparticles: Developing nanoparticles (including liposomes) decorated with ligands that bind to receptors overexpressed on target cells (e.g., cancer cells, specific immune cells). This would concentrate the drug at the site of disease, potentially increasing its effectiveness while reducing effects on healthy tissue.
Stimuli-Responsive Systems: Designing delivery systems that release ivaltinostat in response to specific stimuli within the microenvironment of the diseased tissue, such as changes in pH or the presence of certain enzymes.
Combination Formulations: Creating co-formulations that encapsulate ivaltinostat with other therapeutic agents (e.g., chemotherapeutics, immunotherapies) into a single delivery vehicle to ensure synergistic drug action at the target site.
Integration with Systems Biology and Computational Modeling Approaches
Modern drug development can be accelerated by integrating computational and systems-level analyses. These approaches can help predict drug behavior, identify new therapeutic opportunities, and personalize treatment strategies.
For ivaltinostat, these methods can be applied in several ways:
Molecular Docking and Virtual Screening: Computational docking studies can predict the binding affinity of ivaltinostat to a wide array of proteins beyond known HDACs. bohrium.comnih.gov This can help prioritize experimental validation of potential new targets or off-targets. Virtual screening of compound libraries can also identify other molecules with similar or more desirable binding profiles. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Existing PK data for ivaltinostat can be used to build more sophisticated PK/PD models. ascopubs.org These models can simulate different dosing regimens and predict the exposure needed to achieve desired downstream effects (e.g., histone acetylation) in various tissues, helping to optimize trial designs.
Systems Biology Models: By integrating data on ivaltinostat's effects on the acetylome, transcriptome, and proteome, systems biology models can be constructed. These models can simulate the network-level impact of the drug, revealing how it perturbs cellular pathways and identifying key nodes that determine its therapeutic effect. adriannejenner.com This approach could be particularly valuable for understanding its complex immunomodulatory effects in autoimmune diseases or infections.
Genomic-Based Stratification: As seen in the Parkinson's disease trial targeting patients with GBA1 mutations, a precision medicine approach is valuable. trialx.com Computational analysis of genomic and transcriptomic data from patient samples can help identify biomarkers that predict response or resistance to ivaltinostat, allowing for patient stratification in future clinical trials. garvan.org.au
By systematically pursuing these research avenues, the scientific community can build a more complete picture of ivaltinostat's therapeutic potential, paving the way for its application in a broader range of challenging diseases.
Network Pharmacology for Pathway Analysis
Future research should employ network pharmacology to construct a comprehensive map of Ivaltinostat's interactions within the complex biological system. This approach can move beyond a single-target, single-pathway analysis to reveal the broader molecular network through which Ivaltinostat exerts its effects. Preclinical findings have already indicated that Ivaltinostat's anticancer activity is multifaceted, involving the modulation of several key signaling pathways. nih.gov
A primary focus of network pharmacology would be to further elucidate the intricate connections within the p53 signaling pathway . It is known that Ivaltinostat induces the accumulation of the tumor suppressor p53 and promotes its acetylation. nih.govmedchemexpress.com This, in turn, enhances the expression of downstream targets like p21 and MDM2, leading to cell cycle arrest and apoptosis. medchemexpress.commedchemexpress.com A network-level analysis could identify additional nodes and feedback loops in this pathway that are influenced by Ivaltinostat, potentially revealing synergistic targets.
Another critical area for exploration is the Hippo signaling pathway . Studies have shown that Ivaltinostat can induce antitumor effects by influencing miRNAs that target the Hippo pathway, particularly in cholangiocarcinoma. nih.govmedchemexpress.com The Hippo pathway is a crucial regulator of organ size and cell proliferation, and its dysregulation is implicated in various cancers. nih.gov Network pharmacology could model the upstream and downstream effects of Ivaltinostat's modulation of this pathway, identifying key effector molecules and potential biomarkers of response. nih.gov
Furthermore, as a pan-HDAC inhibitor, Ivaltinostat's influence on the epigenome is broad. medchemexpress.com Future studies could map its impact on the "epigenetic machinery," identifying the full spectrum of silenced tumor suppressor genes that are reactivated by its inhibition of histone deacetylation. targetedonc.comtargetedonc.com This would provide a more holistic understanding of its mechanism and could uncover novel therapeutic combinations.
| Key Pathway | Known Interaction with Ivaltinostat | Potential for Network Pharmacology Analysis |
| p53 Signaling | Induces p53 accumulation and acetylation; enhances p21 and MDM2 expression. medchemexpress.commedchemexpress.comnih.gov | Mapping the complete p53 interactome affected by Ivaltinostat; identifying feedback mechanisms and synergistic nodes. |
| Hippo Pathway | Induces anti-tumor effects via miRNAs targeting the pathway. nih.govmedchemexpress.comresearchgate.net | Modeling the cascade of events following miRNA modulation; identifying key downstream effectors and biomarkers. |
| Immune Modulation | HDAC inhibitors are known to have immune-mediated anti-cancer effects. researchgate.net | Delineating the specific immune cell populations and signaling cascades (e.g., cytokine networks) modulated by Ivaltinostat. |
Predictive Modeling for Preclinical Efficacy and Toxicity
To enhance the clinical translation of Ivaltinostat, the development of robust predictive models for its efficacy and toxicity is paramount. Such models can help stratify patient populations, optimize treatment strategies, and de-risk clinical trials. nih.govnih.gov
One promising avenue is the expansion of biomarker-based predictive models . Correlative studies from a phase I/II trial have already identified several potential blood-based biomarkers associated with clinical outcomes in patients treated with an Ivaltinostat combination regimen. researchgate.netpatsnap.com Future research should aim to validate these markers and incorporate them into multivariate predictive algorithms.
Identified Potential Predictive Biomarkers for Ivaltinostat Response:
Tissue Inhibitor of Metalloproteinases 1 (TIMP1) researchgate.netpatsnap.com
Pro-Matrix Metalloproteinase-10 (pro-MMP10) researchgate.netpatsnap.com
Platelet Endothelial Cell Adhesion Molecule 1 (PECAM1) researchgate.netpatsnap.com
Pro-Matrix Metalloproteinase-2 (proMMP-2) researchgate.netpatsnap.com
Insulin-like Growth Factor-Binding Protein 1 (IGFBP1) researchgate.netpatsnap.com
Beyond individual biomarkers, future efforts should focus on creating computational and mechanistic models . These in silico models integrate diverse data types—such as genomics, proteomics, and pharmacokinetics—to simulate the complex interactions between the drug, the tumor, and the patient. nih.gov For Ivaltinostat, such models could predict tumor growth inhibition and potential toxicities based on a tumor's specific molecular profile. Pharmacokinetic (PK) and pharmacodynamic (PD) data, which have shown dose proportionality for Ivaltinostat, would be crucial inputs for these models. researchgate.netpatsnap.com
| Modeling Approach | Description | Application for Ivaltinostat |
| Biomarker Algorithms | Statistical models that use levels of specific proteins or genes to predict outcomes. | Validating and combining markers like TIMP1, pro-MMP10, etc., into an algorithm to predict patient response to Ivaltinostat therapy. researchgate.netpatsnap.com |
| Mechanistic Models | In silico models based on the fundamental biological interactions of a system. nih.gov | Simulating tumor response to Ivaltinostat by integrating its known effects on pathways like p53 and Hippo with patient-specific molecular data. |
| PK/PD Modeling | Models that relate drug concentration (PK) to its biological effect (PD). researchgate.net | Optimizing dosing schedules by linking Ivaltinostat exposure levels to the extent of histone acetylation and anti-tumor activity. |
Exploration of Resistance Mechanisms in Preclinical Models and Strategies to Overcome Them
A critical area of future research is understanding and overcoming resistance to Ivaltinostat. While it has shown efficacy in overcoming resistance to other agents, intrinsic and acquired resistance to Ivaltinostat itself must be anticipated.
Preclinical studies have demonstrated that Ivaltinostat can re-sensitize gemcitabine-resistant pancreatic cancer cells to treatment. nih.gov A key mechanism identified is the downregulation of ATP-binding cassette (ABC) transporter genes, which are often responsible for pumping chemotherapeutic drugs out of cancer cells. nih.gov Further investigation should aim to identify the full spectrum of ABC transporters and other efflux pumps regulated by Ivaltinostat.
Future studies should also focus on establishing Ivaltinostat-resistant cancer cell lines. These models would be invaluable for:
Identifying resistance-driving mutations: Genomic and transcriptomic analysis of these resistant lines can pinpoint the genetic or epigenetic alterations that allow cancer cells to evade Ivaltinostat's effects.
Elucidating bypass pathways: Investigating which signaling pathways become activated to compensate for HDAC inhibition by Ivaltinostat.
Developing rational combination therapies: Preclinical testing of synergistic drug combinations that target these identified resistance mechanisms. For instance, preclinical data already show synergy with agents like capecitabine (B1668275) and docetaxel (B913), suggesting that combination therapy is a key strategy. targetedonc.comtargetedonc.com
| Resistance Aspect | Research Approach | Potential Strategy to Overcome |
| Drug Efflux | Quantify Ivaltinostat's effect on the expression of all ABC transporter family members. | Co-administration with specific ABC transporter inhibitors. |
| Bypass Signaling | Use proteomic and phosphoproteomic analysis on resistant cell lines to map activated pathways. | Combination therapy with inhibitors targeting the identified bypass pathways (e.g., PI3K/Akt or MAPK inhibitors). |
| Target Alteration | Sequence HDAC genes in resistant models to identify mutations that prevent Ivaltinostat binding. | Development of next-generation HDAC inhibitors with different binding modes. |
Comparative Studies with Other Investigational and Approved HDAC Inhibitors in Preclinical Settings
Ivaltinostat is a pan-HDAC inhibitor with a hydroxamate-based structure, placing it in the same chemical class as the FDA-approved HDAC inhibitors Vorinostat (B1683920) and Belinostat. nih.gov To better define Ivaltinostat's therapeutic profile and potential advantages, direct head-to-head comparative studies in preclinical models are essential.
These studies should compare Ivaltinostat with other pan-inhibitors (e.g., Vorinostat, Panobinostat) and class-selective HDAC inhibitors (e.g., Entinostat) across several parameters. nih.govresearchgate.netresearchgate.net
Key Comparative Metrics for Preclinical HDACi Studies:
Potency and Selectivity: Comparing the half-maximal inhibitory concentrations (IC50) against different HDAC isoforms and in various cancer cell lines.
Synergistic Potential: Evaluating the degree of synergy when combined with standard-of-care chemotherapies (e.g., gemcitabine (B846), 5-fluorouracil) and other targeted agents. For example, one study noted a synergistic effect for Ivaltinostat with a gemcitabine/erlotinib (B232) combination, which could be quantitatively compared to the synergy seen with Entinostat (B1683978) and gemcitabine. researchgate.net
Impact on Gene Expression: Using transcriptomics (RNA-seq) to compare the global changes in gene expression induced by different HDAC inhibitors, revealing both common and unique effects.
Preclinical Toxicity Profiles: Comparing off-target effects and toxicity in animal models to establish a comparative therapeutic index.
| HDAC Inhibitor | Class | Status | Potential for Comparison with Ivaltinostat |
| Vorinostat | Pan-HDACi (Hydroxamate) | Approved | Direct comparison of a structurally similar approved drug for potency, efficacy, and toxicity. nih.gov |
| Belinostat | Pan-HDACi (Hydroxamate) | Approved | Similar to Vorinostat, provides a benchmark for an approved drug of the same class. nih.gov |
| Panobinostat | Pan-HDACi (Hydroxamate) | Approved | Comparison against another potent, approved pan-inhibitor. nih.govresearchgate.net |
| Entinostat | Class I-selective HDACi | Investigational | Evaluating the differential effects of pan-inhibition (Ivaltinostat) versus class-selective inhibition on efficacy and side effects. researchgate.net |
Detailed Investigation of Ivaltinostat (Formic) Interactions with the Wnt Pathway and Pax Genes
Currently, there is a notable gap in the scientific literature regarding the specific interactions of Ivaltinostat with the Wnt signaling pathway and the Pax family of transcription factors . Both Wnt signaling and Pax genes are fundamental in embryonic development and are frequently dysregulated in cancer, making them compelling areas for future investigation in the context of HDAC inhibition. mdpi.comviamedica.plmdpi.comnih.gov
The Wnt/β-catenin pathway is a critical driver in many gastrointestinal cancers. mdpi.com Given that histone acetylation is a key mechanism for regulating gene transcription, it is plausible that a pan-HDAC inhibitor like Ivaltinostat could modulate the expression of key components or targets of the Wnt pathway. viamedica.pl Future research is urgently needed to explore whether Ivaltinostat can inhibit aberrant Wnt signaling in preclinical cancer models, which could open up new therapeutic applications, particularly in cancers like colorectal cancer where Wnt mutations are prevalent. mdpi.com
Similarly, Pax genes are "master regulator" transcription factors whose aberrant expression can contribute to oncogenesis. nih.gov For example, PAX5 is crucial for B-cell development and is often mutated in acute lymphoblastic leukemia. plos.org Research into whether Ivaltinostat can modulate the expression or activity of oncogenic Pax genes is an unexplored but potentially fruitful avenue. Discovering an interaction could provide a therapeutic rationale for using Ivaltinostat in PAX-driven malignancies.
Future studies should systematically screen for effects of Ivaltinostat on these pathways using reporter assays, gene expression profiling, and functional studies in relevant cancer cell lines and animal models.
Q & A
Q. How to address batch-to-batch variability in Ivaltinostat (formic) synthesis for preclinical studies?
- Methodology :
- Quality control : Implement strict SOPs for reaction conditions (temperature, catalyst purity).
- Analytical consistency : Use identical HPLC gradients and column lots for purity checks.
- Statistical process control (SPC) : Track critical parameters (e.g., yield, enantiomeric excess) via control charts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
